3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide
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Overview
Description
3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide is an organic compound that features a trifluoromethoxy group, which is known for its unique chemical properties and applications in various fields. The presence of the trifluoromethoxy group imparts significant stability and lipophilicity to the compound, making it valuable in pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with ethyl chloroformate to introduce the N-ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction can produce various amines or alcohols .
Scientific Research Applications
3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amino and benzamide groups can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)aniline: A precursor in the synthesis of 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide.
N-ethyl-4-(trifluoromethoxy)benzamide: Lacks the amino group but shares similar structural features.
3-Amino-4-(trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of the benzamide group.
Uniqueness
This compound is unique due to the combination of its trifluoromethoxy, amino, and benzamide groups. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
3-amino-N-ethyl-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-15-9(16)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPZNSZHHVDBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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